4-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine
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Overview
Description
4-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine is a heterocyclic compound that features both a benzothiophene and a hydroxypyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen heteroatoms within its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine typically involves the coupling of a benzothiophene derivative with a hydroxypyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction. For instance, a palladium(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol and phenylacetylene can be employed to synthesize benzothiophene derivatives . This is followed by further functionalization to introduce the hydroxypyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the benzothiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the pyridine or benzothiophene rings.
Substitution: Various substituted benzothiophene and pyridine derivatives.
Scientific Research Applications
4-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, benzothiophene derivatives have been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with a pyridine ring, but with a phenyl group instead of a benzothiophene moiety.
2-(Benzo(B)thiophen-2-YL)pyridine: Similar structure but lacks the hydroxyl group on the pyridine ring.
Uniqueness
4-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine is unique due to the presence of both a benzothiophene and a hydroxypyridine moiety, which imparts distinct chemical properties and reactivity. The hydroxyl group on the pyridine ring enhances its potential for hydrogen bonding and increases its solubility in polar solvents, making it more versatile in various applications.
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-8-10(5-6-14-13)12-7-9-3-1-2-4-11(9)16-12/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJDDFWODFCHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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